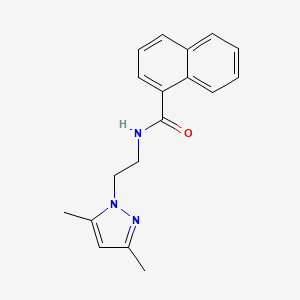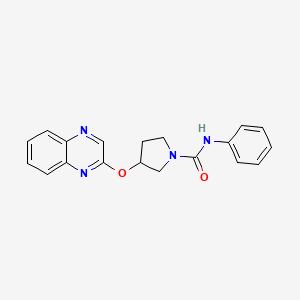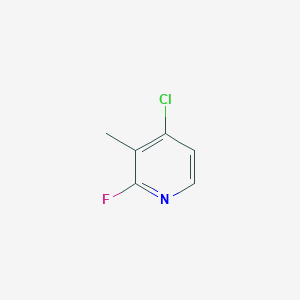![molecular formula C12H18N4O4S B2665509 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea CAS No. 2034588-18-4](/img/structure/B2665509.png)
1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C12H18N4O4S and its molecular weight is 314.36. The purity is usually 95%.
BenchChem offers high-quality 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The preparation and characterization of compounds related to 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea have been widely studied. For example, the synthesis and antioxidant determination of coumarin substituted heterocyclic compounds revealed that such derivatives exhibit high antioxidant activities, comparable to standard antioxidants like vitamin C (Abd-Almonuim, Mohammed, & Al-khalifa, 2020). Similarly, the synthesis, characterization, and evaluation of 1,3,4-thiadiazole derivatives, including those with methoxy cinnamic acids, have been conducted, highlighting their antioxidant properties (Gür, Muğlu, Çavuş, Güder, Sayiner, & Kandemirli, 2017).
Antimicrobial and Antiproliferative Properties
Newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated significant antimicrobial activity and DNA protective ability, offering insights into their potential therapeutic applications (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020). The exploration of these compounds extends to their structural analysis, showcasing their versatility in drug design and development.
Photodynamic Therapy for Cancer Treatment
The characterization of new zinc phthalocyanine derivatives has indicated their significant potential in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yield, making them suitable as Type II photosensitizers, which are crucial for effective cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Role in Photodegradation Studies
The photodegradation studies of related 1,3,4-thiadiazole-urea herbicides have led to the isolation and characterization of photoproducts, offering valuable insights into the environmental fate and stability of these compounds (Moorman, Findak, & Ku, 1985).
Radiolabeling for PET Studies
Efforts to prepare radiolabeled derivatives for positron emission tomography (PET) studies have been documented, such as the radiosynthesis of AR-A014418, a glycogen synthase kinase-3 beta-specific inhibitor. Although the compound showed poor brain penetration, limiting its use in cerebral PET studies, this research contributes to the development of radiotracers for neurodegenerative diseases (Hicks, Wilson, Rubie, Woodgett, Houle, & Vasdev, 2012).
特性
IUPAC Name |
1-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4S/c1-15-10-5-4-9(14-12(17)13-6-7-20-3)8-11(10)16(2)21(15,18)19/h4-5,8H,6-7H2,1-3H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKBGEHMLRPTFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NCCOC)N(S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

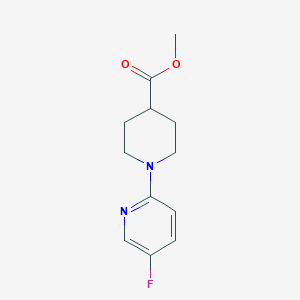
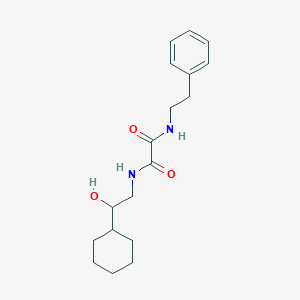

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2665431.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B2665434.png)
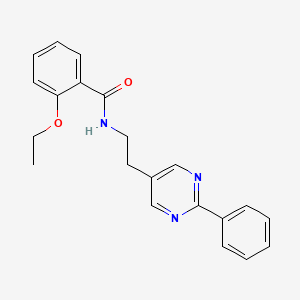
![1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B2665438.png)
![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]acetic acid](/img/structure/B2665439.png)
![1-(4-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2665443.png)
